2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide
CAS No.: 905681-95-0
Cat. No.: VC6148855
Molecular Formula: C12H11N3O2S
Molecular Weight: 261.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905681-95-0 |
|---|---|
| Molecular Formula | C12H11N3O2S |
| Molecular Weight | 261.3 |
| IUPAC Name | 2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C12H11N3O2S/c16-10(14-9-4-2-1-3-5-9)8-18-11-6-7-13-12(17)15-11/h1-7H,8H2,(H,14,16)(H,13,15,17) |
| Standard InChI Key | FSZQISNYZVZKMT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrimidin-2(1H)-one ring substituted at the 4-position with a sulfanyl group (–S–), which connects to an acetamide moiety. The acetamide nitrogen is further substituted with a phenyl group, creating a planar arrangement that may influence intermolecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| IUPAC Name | 2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide |
| SMILES | C1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2 |
| InChI Key | FSZQISNYZVZKMT-UHFFFAOYSA-N |
| XLogP3-AA | 1.7 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
The presence of both hydrogen bond donors (amide NH, pyrimidine NH) and acceptors (carbonyl groups) suggests potential for forming stable interactions with biological targets.
Solubility and Stability
Experimental solubility data remain unreported, but computational predictions using the ESOL model estimate moderate lipophilicity (LogP ≈ 1.7), indicating probable solubility in polar aprotic solvents like DMSO or DMF. The compound’s stability under physiological conditions requires further investigation, though the conjugated pyrimidine system may confer resistance to hydrolytic degradation compared to simpler acetamides.
Research Challenges and Future Directions
Metabolic Stability
The compound’s metabolic fate remains uncharacterized. Phase I metabolism likely involves:
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Oxidation: Sulfanyl → sulfoxide/sulfone (mediated by CYP3A4)
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Hydrolysis: Acetamide cleavage via amidases
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Ring Hydroxylation: Para positions on the phenyl group
Comparative studies with fluorinated analogs (e.g., 2-(2-fluorophenyl)acetamide derivatives ) could improve metabolic stability through reduced CYP affinity.
Toxicity Profiling
Acute toxicity parameters (LD₅₀, neurotoxicity) must be established. The rotarod test, which measures motor coordination impairment in rodents, provides a standard assessment . Structural analogs showing <20% toxicity at therapeutic doses suggest a favorable safety profile, but direct testing is essential.
Formulation Strategies
Given the compound’s likely poor aqueous solubility, advanced delivery systems should be explored:
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Nanocrystallization: Particle size reduction to <200 nm for enhanced dissolution
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Prodrug Approaches: Esterification of the acetamide carbonyl to improve membrane permeability
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Co-crystallization: With citric acid or nicotinamide to modify solid-state properties
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